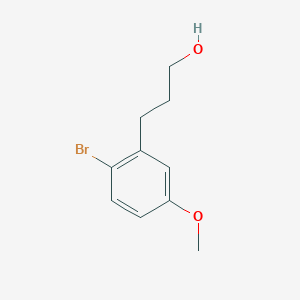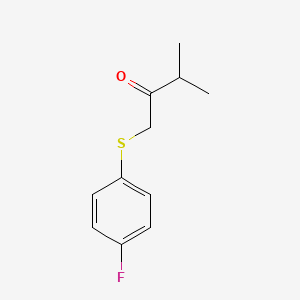
3-Ethoxy-3-ethynyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-3-ethynyloxolane is an organic compound with the molecular formula C8H12O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its ethoxy and ethynyl functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-ethynyloxolane typically involves the reaction of ethynyl alcohol with ethyl oxirane under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out at a temperature range of 50-70°C. The reaction proceeds via the opening of the oxirane ring and subsequent formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and catalysts ensures a high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Ethoxy-3-ethynyloxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Results in the formation of 3-ethoxy-3-ethyloxolane.
Substitution: Yields various substituted oxolane compounds depending on the nucleophile used.
科学研究应用
3-Ethoxy-3-ethynyloxolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 3-Ethoxy-3-ethynyloxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the ethoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Ethoxy-3-ethyloxolane: Similar structure but with an ethyl group instead of an ethynyl group.
3-Methoxy-3-ethynyloxolane: Contains a methoxy group instead of an ethoxy group.
3-Ethoxy-3-propyloxolane: Features a propyl group instead of an ethynyl group.
Uniqueness
3-Ethoxy-3-ethynyloxolane is unique due to the presence of both ethoxy and ethynyl groups, which confer distinct reactivity and properties. The ethynyl group, in particular, allows for additional chemical transformations that are not possible with similar compounds lacking this functional group.
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
3-ethoxy-3-ethynyloxolane |
InChI |
InChI=1S/C8H12O2/c1-3-8(10-4-2)5-6-9-7-8/h1H,4-7H2,2H3 |
InChI 键 |
SGRLDQMYEFLEHX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(CCOC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)



![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)

![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
